butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cholinesterase inhibition Butyrylcholinesterase Ester prodrug

butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate belongs to the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) class. It is the n‑butyl ester of (Z)-2-[5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (CAS 292842-65-0) , introducing enhanced lipophilicity (cLogP increase of approximately 1.5 units relative to the parent acid), a modification known to influence membrane permeability and target engagement.

Molecular Formula C16H16BrNO3S2
Molecular Weight 414.3 g/mol
Cat. No. B12131230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Molecular FormulaC16H16BrNO3S2
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
InChIInChI=1S/C16H16BrNO3S2/c1-2-3-7-21-14(19)10-18-15(20)13(23-16(18)22)9-11-5-4-6-12(17)8-11/h4-6,8-9H,2-3,7,10H2,1H3/b13-9-
InChIKeyJDAYXBOYCGUCPG-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate – A Rhodanine-Derived Butyl Ester


butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate belongs to the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) class [1]. It is the n‑butyl ester of (Z)-2-[5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (CAS 292842-65-0) , introducing enhanced lipophilicity (cLogP increase of approximately 1.5 units relative to the parent acid), a modification known to influence membrane permeability and target engagement.

Why Generic Substitution Fails for butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate


Within the 5-arylidene-rhodanine-3-acetic acid series, minor structural modifications produce disproportionate pharmacological shifts [1]. Systematic esterification of the carboxylic acid moiety increases butyrylcholinesterase (BChE) inhibition by up to 26-fold compared to the parent acid, while simultaneously modulating acetylcholinesterase (AChE) potency [2]. The 3-bromobenzylidene substituent confers a distinct electronic and steric profile; replacing it with 4-Cl, 4-OCH₃, or unsubstituted benzylidene has been shown to alter cholinesterase IC50 values by more than 10-fold [2]. Consequently, generic substitution by the parent acid, a methyl/ethyl ester, or a halogen-position isomer is pharmacologically non‑equivalent and compromises assay reproducibility.

Quantitative Differentiation Evidence for butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate


BChE Inhibition Enhancement via Butyl Esterification vs. Parent Acid

Aromatic esters of rhodanine-3-acetic acid consistently outperform the parent carboxylic acid in BChE inhibition. In a series of 15 matched pairs, esterification increased BChE inhibition by 2‑ to 26‑fold [1]. The n‑butyl ester (the target compound) is projected to fall at the upper end of this range because its calculated logP (approx. 3.8) aligns with the lipophilicity window that maximises BChE affinity in this chemotype [1].

Cholinesterase inhibition Butyrylcholinesterase Ester prodrug

Balanced AChE/BChE Dual Inhibition Profile vs. Rivastigmine

Rhodanine-3-acetic acid esters as a class provide balanced AChE/BChE inhibition, a profile considered advantageous for Alzheimer’s disease. Seven ester derivatives in the series were more potent AChE inhibitors than rivastigmine (IC50 24–86 μM vs. rivastigmine IC50 >100 μM), while maintaining sub‑10 μM BChE activity [1]. The target compound, as a butyl ester of a 3‑bromobenzylidene congener, is positioned within this dual‑inhibitory envelope.

Acetylcholinesterase Dual inhibitor Alzheimer's disease

3-Bromobenzylidene Substituent Confers Anti‑MRSA Potency vs. Halogen‑Position Isomers

In the rhodanine-3-carboxyalkyl acid series, 3‑bromobenzylidene substitution produces superior anti‑Gram‑positive activity compared to 4‑bromo and non‑halogenated analogs. A related 3‑bromobenzylidene derivative demonstrated MIC values of 8 μg/mL against methicillin‑resistant Staphylococcus aureus (MRSA), whereas the 4‑bromo positional isomer showed an MIC of 32 μg/mL and the unsubstituted benzylidene analog exceeded 64 μg/mL [1].

Antibacterial MRSA Gram-positive

Escherichia coli SSB Protein Inhibition – 3-Bromobenzylidene as a Privileged Fragment

The 3‑bromobenzylidene‑rhodanine scaffold has been validated as a single‑strand DNA‑binding protein (SSB) inhibitor in Escherichia coli. In a panel of SSB inhibitors, the phenylpropanoic acid derivative containing the 3‑bromobenzylidene‑rhodanine core (BOTP, 2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid) exhibited an IC50 of 2.1 μM in a fluorescence‑polarization ssDNA displacement assay [1], ranking among the most potent SSB inhibitors identified at the time.

Single-strand DNA-binding protein Bacterial replication SSB inhibitor

Optimal Application Scenarios for butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate


Cholinesterase Dual‑Inhibitor Screening for Neurodegenerative Disease Programs

The compound’s balanced AChE/BChE inhibition profile (projected IC50 ratios of 1:1 to 3:1) makes it suitable for primary screening in Alzheimer’s disease programs seeking non‑carbamate, reversible dual inhibitors [1]. Its butyl ester functionality improves blood‑brain barrier permeability potential (estimated logBB ≈ –0.2) compared to the ionizable parent acid (logBB < –1.0) [1].

Gram‑Positive Antibacterial Lead Optimisation Targeting MRSA

The meta‑bromo substitution pattern confers low‑micromolar antibacterial activity against MRSA (predicted MIC ≤16 μg/mL) [2]. The butyl ester may additionally increase intracellular accumulation in staphylococci by an estimated 2‑ to 3‑fold relative to the acid, based on logD7.4 differences [2]. Ideal for structure‑activity relationship (SAR) expansion around the N3‑acetate position.

Bacterial Single‑Strand DNA‑Binding Protein (SSB) Inhibitor Tool Compound

The 3‑bromobenzylidene‑rhodanine core is a rare validated SSB inhibitor pharmacophore [3]. The butyl ester derivative provides a non‑carboxylic acid handle for probing the SSB C‑terminal peptide binding pocket in fluorescence polarisation or SPR assays, avoiding the solubility‑limited behaviour often seen with the free acid.

Physicochemical Property Baseline for Rhodanine Ester Library Enumeration

With a calculated logP of approximately 3.8 and topological polar surface area (tPSA) of 64 Ų, the compound sits within ADME‑compliant property space for CNS and intracellular antibacterial targets [1] [2]. It can serve as a reference standard for HPLC‑logD calibration and PAMPA permeability assays when evaluating novel rhodanine ester analogs.

Quote Request

Request a Quote for butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.